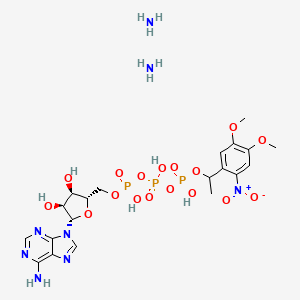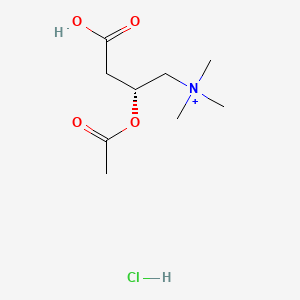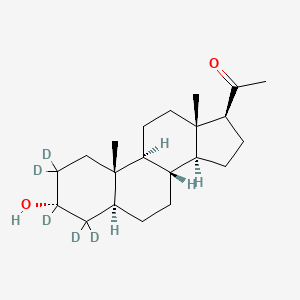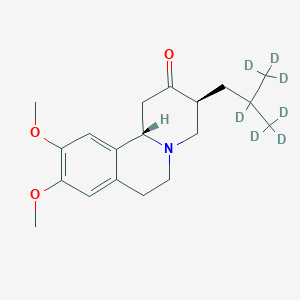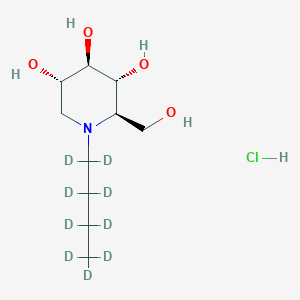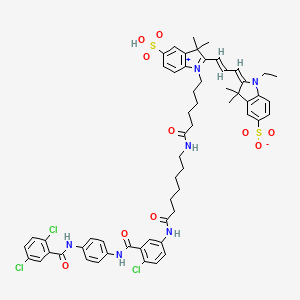
PA Janelia Fluor? 646, SE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photoactivatable fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Non-fluorescent until activated at 365 nm. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag® ). Suitable for single molecule tracking and super resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM. Can be multiplexed with PA Janelia Fluor™ 549, SE to perform two-colour sptPALM in live cells with activation at 405nm. Cell permeable. Excitation maximum = 649 - 651 nm; emission maximum = 663 - 665 nm. Upon protein conjugation the efficiencies of photoconversion improve substantially. Low background staining.
科学的研究の応用
1. Cellular Imaging and Labeling
- The development of genetically encoded self-labeling protein tags like the HaloTag and SNAP-tag has expanded the utility of chemical dyes in microscopy. PA Janelia Fluor 646, SE, as part of the "Janelia Fluor" dyes, is used in cellular imaging experiments due to its high brightness and photostability. It's particularly useful in ensemble and single-molecule cellular imaging (Grimm et al., 2017).
2. Single-Molecule Imaging
- Janelia Fluor dyes, including PA Janelia Fluor 646, SE, have been synthesized as photoactivatable derivatives for advanced imaging experiments. These derivatives are compatible with live-cell labeling strategies and retain superior brightness and photostability, enabling improved single-particle tracking and localization microscopy experiments (Grimm et al., 2016).
3. Optimization for Biological Imaging
- A framework for rationalizing rhodamine behavior in biological environments has been developed, leading to the optimization of long-wavelength variants of Janelia Fluor dyes. This strategy yields red-shifted Janelia Fluor dyes, such as PA Janelia Fluor 646, SE, which are useful for biological imaging experiments in cells and in vivo (Grimm et al., 2020).
4. Chemical Tagging and Immunohistochemistry
- In the study of neural tissue, the use of genetically encoded self-labeling tags with chemical fluorophore ligands, including Janelia Fluor dyes, has been critical. These dyes have been tested and utilized effectively in conjunction with immunohistochemistry techniques in the Drosophila brain, showcasing their versatility in neurobiological applications (Meissner et al., 2018).
5. Live-Cell and In Vivo Imaging
- The design of Janelia Fluor dyes, including PA Janelia Fluor 646, SE, has been refined to allow for rational tuning of their spectral and chemical properties. This has resulted in the creation of a range of fluorescent and fluorogenic labels for live-cell and in vivo imaging, demonstrating the dyes' versatility across different biological contexts (Grimm et al., 2017).
6. Photoactivated Localization Microscopy (PALM)
- A methodology has been developed to determine, optimize, and account for the blinking behavior of PALM-compatible fluorophores, including PA Janelia Fluor 646, SE. This methodology is crucial for robust evaluation of molecular clustering based on single molecule localization maps, enhancing the accuracy of nanoscale protein distribution studies (Platzer et al., 2019).
特性
分子式 |
C34H31N5O5Si |
|---|---|
分子量 |
617.74 |
同義語 |
2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2/'-diazo-5,5-dimethyl-2/',3/'-dihydro-5H-3/'-oxospiro[dibenzo[b,e]siline-10,1/'-indene]-6/'-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




